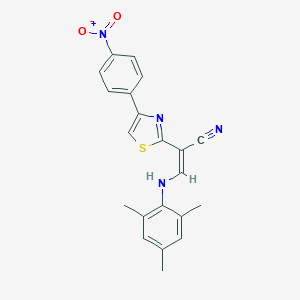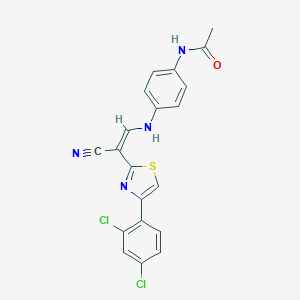![molecular formula C22H24N2O5S B378737 ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate CAS No. 312940-24-2](/img/structure/B378737.png)
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an isobutyl group, and a pyrrolidinyl benzoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with an appropriate benzoyl chloride, followed by the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. The final step often involves esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
Uniqueness
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the isobutyl group and the thiophene ring. These features may confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
312940-24-2 |
|---|---|
Molekularformel |
C22H24N2O5S |
Molekulargewicht |
428.5g/mol |
IUPAC-Name |
ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-4-29-22(28)19-15(10-13(2)3)12-30-21(19)23-20(27)14-6-5-7-16(11-14)24-17(25)8-9-18(24)26/h5-7,11-13H,4,8-10H2,1-3H3,(H,23,27) |
InChI-Schlüssel |
NWNLMXLRPSDMEE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Dichloroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378655.png)


![N-(4-{[2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-cyanovinyl]amino}phenyl)acetamide](/img/structure/B378664.png)
![4-{[2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-cyanovinyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B378665.png)
![2-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B378666.png)

![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)acrylonitrile](/img/structure/B378669.png)


![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B378675.png)
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378677.png)
![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B378678.png)
![3-(2-Chloro-3-quinolinyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378679.png)
